molecular formula C15H22ClNO3 B8632795 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride

4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride

Cat. No.: B8632795
M. Wt: 299.79 g/mol
InChI Key: HNVNZIHOBKWIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through acylation reactions using benzoic acid derivatives.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and methoxyethyl group play crucial roles in its binding to target proteins or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yl)benzoic acid hydrochloride: This compound is similar in structure but lacks the methoxyethyl group.

    4-[2-(1-Piperidine)ethoxybenzoic acid hydrochloride: This compound has a similar piperidine and benzoic acid structure but with different substituents.

Uniqueness

The presence of the methoxyethyl group in 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride distinguishes it from other similar compounds

Properties

Molecular Formula

C15H22ClNO3

Molecular Weight

299.79 g/mol

IUPAC Name

4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride

InChI

InChI=1S/C15H21NO3.ClH/c1-19-11-10-16-8-6-13(7-9-16)12-2-4-14(5-3-12)15(17)18;/h2-5,13H,6-11H2,1H3,(H,17,18);1H

InChI Key

HNVNZIHOBKWIFR-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[1-(2-Methoxy-ethyl)-piperidin-4-yl]-benzoic acid methyl ester (47 mmol) is dissolved in 4N HCl (80 ml) and heated under reflux for 12 hours. After cooling the solvent is evaporated and the residue is suspended in acetone and the solid filtered of, washed with acetone and dried (vacuum). A white powder with mp. >270° C. is obtained.
Quantity
47 mmol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

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